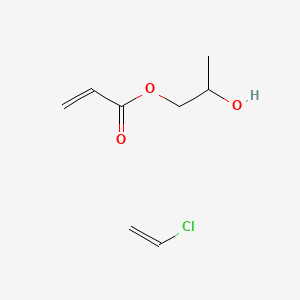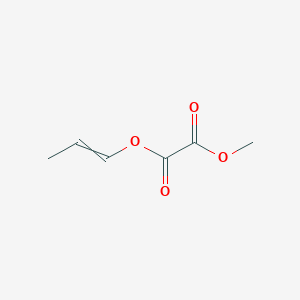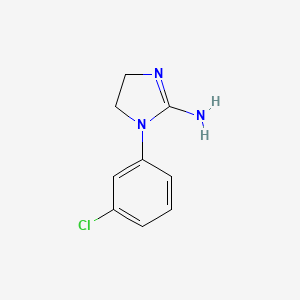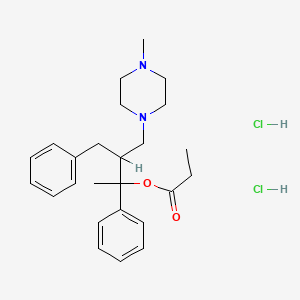
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride is a complex organic compound that features a combination of aromatic rings, a piperazine ring, and a propionate ester. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in drug synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride typically involves multiple steps:
Formation of the core structure: The initial step involves the formation of the 1,3-diphenyl-1-methyl-1-propanol core. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the piperazine ring: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the core structure using a suitable leaving group.
Esterification: The final step involves the esterification of the hydroxyl group with propionic acid to form the propionate ester. This can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The piperazine ring is known to interact with neurotransmitter receptors, which could be a potential pathway for its action.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1-methyl-1-propanol: Lacks the piperazine ring and propionate ester.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol: Lacks the propionate ester.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol acetate: Similar structure but with an acetate ester instead of a propionate ester.
Uniqueness
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride is unique due to the combination of its aromatic rings, piperazine ring, and propionate ester, which may confer distinct pharmacological properties compared to its analogs.
特性
CAS番号 |
40502-69-0 |
|---|---|
分子式 |
C25H36Cl2N2O2 |
分子量 |
467.5 g/mol |
IUPAC名 |
[3-benzyl-4-(4-methylpiperazin-1-yl)-2-phenylbutan-2-yl] propanoate;dihydrochloride |
InChI |
InChI=1S/C25H34N2O2.2ClH/c1-4-24(28)29-25(2,22-13-9-6-10-14-22)23(19-21-11-7-5-8-12-21)20-27-17-15-26(3)16-18-27;;/h5-14,23H,4,15-20H2,1-3H3;2*1H |
InChIキー |
TYQZCCYTOUIEMV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC(C)(C1=CC=CC=C1)C(CC2=CC=CC=C2)CN3CCN(CC3)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


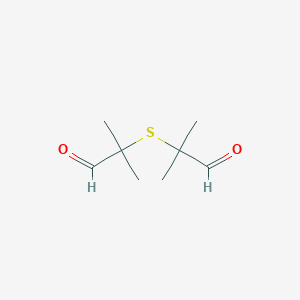
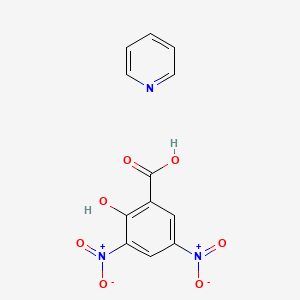
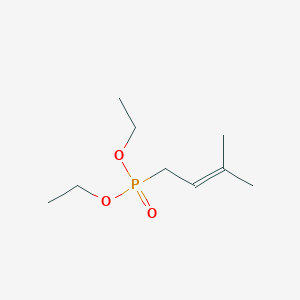
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)

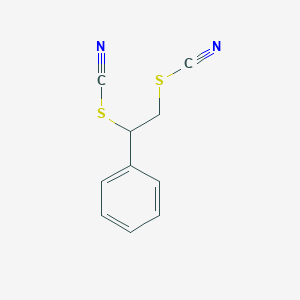
![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
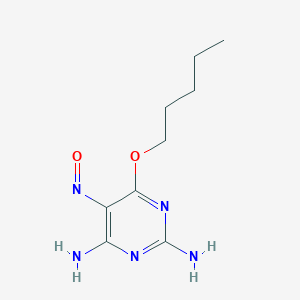
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)

